N-[4-(benzoylamino)phenyl]-3-hydroxy-4-[[2-methoxy-5-[[[3-(trifluoromethyl)phenyl]amino]carbonyl]phenyl]azo]naphthalene-2-carboxamide
Description
Historical Context of Azo-Naphthalene Carboxamide Derivatives in Chemical Research
The development of azo-naphthalene carboxamide derivatives traces its origins to the mid-19th century, when the synthesis of the first azo dyes revolutionized industrial and academic chemistry. The discovery of diazotization reactions by Peter Griess in 1858 enabled the systematic production of aromatic azo compounds, which rapidly supplanted natural dyes due to their vibrant hues and synthetic scalability. Early milestones included the synthesis of Chrysoidine (1876) and Biebrich Scarlet (1878), which demonstrated the feasibility of coupling diazonium salts with naphthol derivatives to yield stable, intensely colored compounds.
By the 20th century, researchers recognized that appending carboxamide groups to naphthalene-based azo dyes could enhance their solubility and thermal stability, making them suitable for advanced applications in textiles and plastics. For instance, the incorporation of carboxamide moieties into structures like C.I. Pigment Red 2 (4-[(2,5-Dichlorophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide) marked a pivotal shift toward functionalized azo dyes with tunable properties. The table below summarizes key historical advancements in azo-naphthalene carboxamide chemistry:
| Year | Innovation | Significance |
|---|---|---|
| 1858 | Diazotization reaction (Griess) | Enabled synthesis of aromatic azo compounds |
| 1876 | Chrysoidine synthesis (Nietzki) | First commercial azo dye for wool and silk |
| 1903 | Carboxamide-functionalized azo dyes | Improved solubility and industrial applicability |
| 1980s | Trifluoromethyl-substituted azo dyes | Enhanced lightfastness and chemical resistance |
Modern developments emphasize the strategic placement of electron-withdrawing and electron-donating groups to modulate optical and electronic properties. For example, the integration of naphthalene cores—a polycyclic aromatic hydrocarbon first characterized by Michael Faraday in 1826—provides extended π-conjugation, red-shifting absorption spectra compared to benzene-based analogs.
Structural Significance of Trifluoromethyl and Benzoylamino Substituents
The trifluoromethyl (-CF₃) and benzoylamino (-NHCOC₆H₅) groups in this compound play critical roles in defining its electronic and steric profiles. The trifluoromethyl group, a strong electron-withdrawing substituent, induces significant polarization in the aromatic ring, enhancing the compound's resistance to photodegradation and oxidative cleavage. This substituent’s low polarizability and high electronegativity also reduce intermolecular π-π stacking, improving solubility in nonpolar solvents.
In contrast, the benzoylamino group contributes both steric bulk and hydrogen-bonding capacity. The amide linkage (-NHCO-) facilitates dipole-dipole interactions with polar substrates, while the phenyl ring provides a planar hydrophobic surface for van der Waals interactions. This duality enables the compound to act as a bridging ligand in supramolecular assemblies or as a chromophore in dye-sensitized solar cells. The table below contrasts the effects of these substituents:
| Substituent | Electronic Effect | Steric Impact | Functional Role |
|---|---|---|---|
| Trifluoromethyl (-CF₃) | Electron-withdrawing (-I effect) | Moderate bulk | Enhances photostability, reduces aggregation |
| Benzoylamino (-NHCOC₆H₅) | Mild electron-withdrawing (resonance) | Significant bulk | Facilitates hydrogen bonding, improves thermal stability |
Quantum chemical calculations on analogous compounds reveal that the trifluoromethyl group lowers the highest occupied molecular orbital (HOMO) energy by approximately 0.8 eV compared to methyl substituents, thereby increasing the compound’s electrochemical gap. Concurrently, the benzoylamino group’s resonance effects delocalize electron density across the naphthalene core, further stabilizing the excited state.
Role of Methoxy and Carbonyl Functional Groups in Molecular Architecture
The methoxy (-OCH₃) and carbonyl (-CO-) groups in this derivative synergistically modulate its electronic structure and intermolecular interactions. The methoxy group, an electron-donating substituent via resonance (+R effect), counterbalances the electron-withdrawing trifluoromethyl group, creating a push-pull system that red-shifts the compound’s absorption maximum (λmax) into the visible spectrum. This effect is critical for applications requiring strong light absorption, such as organic photovoltaics or photocatalytic systems.
The carbonyl group, situated within the carboxamide moiety, serves dual roles: (1) it participates in conjugation with the azo (-N=N-) linkage, extending the π-system across the naphthalene core, and (2) it acts as a hydrogen-bond acceptor, enabling the formation of crystalline networks or coordination complexes with metal ions. The table below summarizes these roles:
| Functional Group | Electronic Contribution | Intermolecular Interaction |
|---|---|---|
| Methoxy (-OCH₃) | Electron donation (+R) | Weak hydrogen bonding (O-CH₃) |
| Carbonyl (-CO-) | Electron withdrawal (-I) | Strong hydrogen bonding (C=O) |
Spectroscopic studies on related naphthalene-based azo dyes demonstrate that methoxy substitution at the ortho position (relative to the azo bond) induces a bathochromic shift of 20–30 nm compared to para-substituted analogs. Similarly, carbonyl groups in carboxamide moieties enhance molar extinction coefficients by up to 40%, as observed in UV-Vis analyses of C.I. Pigment Red 2 derivatives. These features underscore the compound’s versatility as a functional material in both industrial and research contexts.
Properties
CAS No. |
71872-63-4 |
|---|---|
Molecular Formula |
C39H28F3N5O5 |
Molecular Weight |
703.7 g/mol |
IUPAC Name |
N-(4-benzamidophenyl)-3-hydroxy-4-[[2-methoxy-5-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl]diazenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C39H28F3N5O5/c1-52-33-19-14-25(37(50)45-29-12-7-11-26(22-29)39(40,41)42)21-32(33)46-47-34-30-13-6-5-10-24(30)20-31(35(34)48)38(51)44-28-17-15-27(16-18-28)43-36(49)23-8-3-2-4-9-23/h2-22,48H,1H3,(H,43,49)(H,44,51)(H,45,50) |
InChI Key |
JUYFCILENJXBKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)NC(=O)C6=CC=CC=C6)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzoylamino)phenyl]-3-hydroxy-4-[[2-methoxy-5-[[[3-(trifluoromethyl)phenyl]amino]carbonyl]phenyl]azo]naphthalene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core naphthalene structure, followed by the introduction of the azo group through diazotization and coupling reactions. The benzoylamino and trifluoromethylphenyl groups are then introduced through amide bond formation and nucleophilic substitution reactions, respectively. The final step involves the methoxylation of the phenyl ring under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzoylamino)phenyl]-3-hydroxy-4-[[2-methoxy-5-[[[3-(trifluoromethyl)phenyl]amino]carbonyl]phenyl]azo]naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[4-(benzoylamino)phenyl]-3-hydroxy-4-[[2-methoxy-5-[[[3-(trifluoromethyl)phenyl]amino]carbonyl]phenyl]azo]naphthalene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of N-[4-(benzoylamino)phenyl]-3-hydroxy-4-[[2-methoxy-5-[[[3-(trifluoromethyl)phenyl]amino]carbonyl]phenyl]azo]naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Biological Activity
N-[4-(benzoylamino)phenyl]-3-hydroxy-4-[[2-methoxy-5-[[[3-(trifluoromethyl)phenyl]amino]carbonyl]phenyl]azo]naphthalene-2-carboxamide, commonly referred to as Pigment Red 222 , is a synthetic organic compound notable for its complex structure and potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C39H28F3N5O5
- Molecular Weight : 703.67 g/mol
- CAS Number : 20981-12-8
- Density : 1.4 g/cm³
- Boiling Point : 729.5 °C
- Flash Point : 395 °C
Biological Activity Overview
Research into the biological activities of Pigment Red 222 has revealed several potential pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. The compound's structure suggests that it may interact with various biological targets.
Anticancer Activity
Several studies have investigated the compound's cytotoxic effects on cancer cell lines. Notably:
- In vitro studies demonstrated that Pigment Red 222 exhibited significant cytotoxicity against leukemia cell lines, with IC50 values in the micromolar range comparable to established chemotherapeutics like SGI-1027 .
- Structure–activity relationship (SAR) analyses suggested that modifications in the aromatic substituents could enhance its potency against specific cancer targets such as DNMT3A .
Antimicrobial Activity
Pigment Red 222 has also been evaluated for its antimicrobial properties:
- A study reported the compound's effectiveness against both bacterial and fungal strains, with minimum inhibitory concentrations (MICs) indicating moderate to strong activity compared to conventional antibiotics .
Case Study 1: Cytotoxicity in Leukemia Cells
In a study assessing the cytotoxic effects of Pigment Red 222 on leukemia KG-1 cells:
- The compound demonstrated an EC50 of approximately 0.9 µM against DNMT3A, indicating potent inhibition of DNA methylation pathways crucial for cancer cell survival .
| Compound | EC50 (µM) | Efficacy (%) |
|---|---|---|
| Pigment Red 222 | 0.9 | 90% |
| SGI-1027 | 10 | 85% |
Case Study 2: Antimicrobial Evaluation
A comprehensive evaluation of antimicrobial activity revealed:
- The compound exhibited varying degrees of activity against a panel of bacteria and fungi, with specific attention to its action against resistant strains.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
The proposed mechanism of action for Pigment Red 222 involves:
- Inhibition of DNA Methylation : By targeting DNA methyltransferases, it disrupts epigenetic modifications essential for cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in microbial cells leading to cell death.
- Interference with Signal Transduction Pathways : Potential modulation of pathways involved in inflammation and immune response.
Comparison with Similar Compounds
Electronic Effects
- The trifluoromethyl (–CF₃) group in the target compound is strongly electron-withdrawing, which may stabilize the azo linkage against reduction compared to compounds with electron-donating groups like –OCH₃ or –NH₂ .
- The nitro (–NO₂) group in CAS 94108-47-1 increases reactivity, making it prone to reduction or photodegradation, limiting its use in light-stable applications .
Solubility and Bioavailability
- The target compound’s high molecular weight (727.67 g/mol) and lipophilic –CF₃ group likely reduce aqueous solubility, whereas smaller analogs like CAS 70321-82-3 (470.48 g/mol) may exhibit better pharmacokinetic profiles .
- The chloro groups in CAS 872.75 enhance hydrophobicity but raise toxicity concerns, as seen in structurally related azo dyes .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?
The synthesis typically involves sequential azo coupling and carboxamide formation. Azo groups are introduced via diazotization of aromatic amines followed by coupling with hydroxylated naphthalene derivatives. The trifluoromethylphenyl carboxamide moiety is formed through a nucleophilic acyl substitution, often using activated carbonyl intermediates (e.g., acyl chlorides) under basic conditions (e.g., potassium carbonate in acetonitrile) . Key intermediates include the diazonium salt of 3-(trifluoromethyl)aniline and the hydroxylated naphthalene precursor. Purification via column chromatography or recrystallization is critical to isolate the final product.
Q. Which spectroscopic techniques are essential for structural characterization?
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch in carboxamide at ~1650 cm⁻¹, N-H bend in azo groups at ~1500 cm⁻¹).
- NMR (¹H/¹³C) : Resolves aromatic proton environments and confirms substitution patterns. The trifluoromethyl group exhibits distinct ¹⁹F NMR signals at ~-60 ppm.
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for the azo (-N=N-) and carboxamide linkages. Cross-validation with elemental analysis ensures purity .
Q. What are the primary research applications of this compound?
While structurally similar azo-carboxamides are used as dyes in textiles, this compound's trifluoromethyl and methoxy groups suggest potential in:
- Material Science : As a chromophore for optoelectronic materials due to extended π-conjugation.
- Medicinal Chemistry : As a scaffold for protease inhibitors, leveraging the carboxamide's hydrogen-bonding capacity .
Advanced Research Questions
Q. How can synthetic yields be optimized given the compound’s low solubility?
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility during azo coupling.
- Microwave-Assisted Synthesis : Reduces reaction time and improves homogeneity .
- Protecting Groups : Temporarily protect hydroxyl or amino groups to prevent side reactions. Post-synthesis deprotection (e.g., acidic cleavage) can restore functionality .
Q. What experimental strategies address contradictions in UV-Vis and fluorescence spectral data?
Discrepancies often arise from aggregation-induced quenching or solvent polarity effects. Mitigation includes:
- Concentration-Dependent Studies : To identify aggregation thresholds.
- Solvent Screening : Test in solvents with varying polarities (e.g., hexane vs. ethanol) to isolate environmental impacts.
- Computational Modeling : TD-DFT calculations correlate observed spectra with electronic transitions, resolving ambiguities .
Q. How does pH influence the stability of the azo group in aqueous solutions?
- Acidic Conditions (pH < 3) : Protonation of the azo group leads to reversible hydrazone tautomerization, reducing stability.
- Alkaline Conditions (pH > 10) : Hydroxide ions catalyze azo bond cleavage via nucleophilic attack. Methodological Recommendation : Use buffered solutions (pH 5–8) for stability studies and monitor degradation via HPLC .
Q. What are the challenges in resolving crystallographic data for this compound?
- Polymorphism : Multiple crystal forms may exist due to flexible substituents. Use solvent-drop grinding to isolate stable polymorphs.
- Heavy Atom Inclusion : Incorporate halogens (e.g., bromine) via co-crystallization to improve X-ray diffraction quality.
- Synchrotron Radiation : Enhances resolution for weakly diffracting crystals .
Methodological Notes
- Contradictory Data Analysis : Always cross-reference spectral data with synthetic logs to rule out impurities. For example, unexpected NMR peaks may arise from residual solvents or unreacted intermediates .
- Advanced Characterization : Consider 2D NMR (e.g., COSY, NOESY) to resolve overlapping signals in aromatic regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
